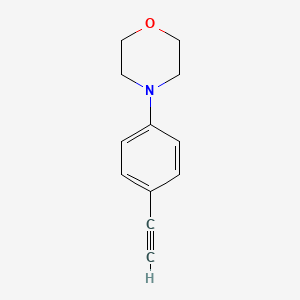

4-(4-Ethynylphenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethynylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDSLECRPQHOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41876-72-6 | |

| Record name | 4-(4-ethynylphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Ethynylphenyl)morpholine chemical properties

An In-depth Technical Guide to 4-(4-Ethynylphenyl)morpholine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and its burgeoning applications in drug discovery and beyond. This document is designed to serve as a practical resource for scientists, offering both foundational knowledge and actionable experimental insights.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a terminal alkyne group and a morpholine moiety attached to a central phenyl ring. This unique combination of functional groups makes it a highly valuable synthon for constructing more complex molecular architectures.

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability.[1][2][3] The terminal alkyne serves as a versatile chemical handle, enabling a wide range of transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").

Chemical Identifiers and Basic Properties

A summary of the key identifiers and physical properties for this compound is presented below. This data is essential for substance identification, procurement, and safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 41876-72-6 | |

| Molecular Formula | C₁₂H₁₃NO | [] |

| Molecular Weight | 187.24 g/mol | [] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, 2-8°C |

Computed Physicochemical Data

Computational models provide valuable predictions for a molecule's behavior in biological and chemical systems. The following table lists key computed properties that are particularly relevant for drug development professionals.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | [] |

| LogP (Octanol-Water Partition Coefficient) | 1.57 | [] |

| Hydrogen Bond Acceptor Count | 2 | [] |

| Hydrogen Bond Donor Count | 0 | [] |

| Rotatable Bond Count | 2 | [] |

| Exact Mass | 187.099714 g/mol | [] |

Synthesis and Reaction Chemistry

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling chemistry. Its subsequent reactivity is dominated by the transformations of its two primary functional groups.

Recommended Synthesis: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[5][6] This reaction provides a direct and high-yielding pathway to this compound from commercially available starting materials. The most common route involves coupling an aryl halide, such as 4-(4-bromophenyl)morpholine, with a source of acetylene.

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(I) co-catalysts.[5][6] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.[6][7]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol utilizes 4-(4-bromophenyl)morpholine as the aryl halide due to its commercial availability and appropriate reactivity.[8] Trimethylsilylacetylene is used as the alkyne source; the bulky TMS group prevents self-coupling (Glaser coupling), a common side reaction with terminal alkynes, and is easily removed in a subsequent step.[7] A palladium/copper co-catalyst system is employed for optimal reaction efficiency under mild conditions.[9]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-bromophenyl)morpholine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as both the solvent and the base. The base is crucial to neutralize the hydrogen halide byproduct formed during the reaction.[7]

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 1-2 hours.

-

Purification: After deprotection is complete (monitored by TLC), remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Core Reactivity

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

-

Terminal Alkyne: The C≡C-H bond is the primary site of reactivity.

-

Cross-Coupling Reactions: It can readily participate in further Sonogashira couplings with other aryl or vinyl halides.

-

Click Chemistry: It undergoes highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.

-

Metalation: The terminal proton is weakly acidic and can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile.

-

-

Morpholine Ring: The nitrogen atom behaves as a tertiary amine.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to form salts with acids.[10][11]

-

Nucleophilicity: While the electron-withdrawing effect of the phenyl ring and the ether oxygen reduces its nucleophilicity compared to simple secondary amines like piperidine, it can still participate in certain nucleophilic reactions.[10]

-

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of biologically active molecules.

Medicinal Chemistry Scaffold

The morpholine moiety is a well-established "privileged structure" that frequently appears in approved drugs and clinical candidates.[3][12] Its presence can confer favorable properties such as:

-

Improved Solubility: The polar ether and amine functionalities can enhance aqueous solubility.

-

Metabolic Stability: The ring is generally resistant to metabolic degradation.

-

Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, facilitating binding to biological targets.[1]

This compound serves as a pre-formed scaffold that combines this beneficial morpholine ring with a versatile alkyne handle, allowing for its efficient incorporation into larger molecules through convergent synthesis strategies.

Role in Bioactive Compound Synthesis

Patents have cited this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. These include:

-

Modulators of Toll-like Receptor (TLR) Signaling: Molecules designed to modulate the immune response.[]

-

Inhibitors of β-catenin / T-cell factor (TCF) Protein-Protein Interaction: A target of interest in oncology, particularly for cancers driven by the Wnt signaling pathway.[]

The general workflow for utilizing this building block in a drug discovery context is illustrated below.

Caption: Use of this compound in fragment-based drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[]

-

Signal Word: Warning.[]

-

Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[]

Conclusion

This compound is a strategically important chemical building block for research and development. Its synthesis is straightforward via well-established Sonogashira coupling protocols. The presence of both the privileged morpholine scaffold and a highly versatile terminal alkyne handle provides chemists with a powerful tool for the efficient construction of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide has outlined its core properties, synthesis, and applications, providing a solid foundation for its use in the laboratory.

References

- Vedantu.

- Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

- Wikipedia. Morpholine. [Link]

- PubMed.

- PubMed.

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

- PubChem. 4-(4-Bromophenyl)morpholine. [Link]

- Sciencemadness Wiki. Morpholine. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(4-Ethynylphenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 4-(4-ethynylphenyl)morpholine, a versatile building block in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, purification, and key applications, offering practical insights for researchers and drug development professionals.

Chemical Identity and Properties

This compound is a disubstituted aromatic compound featuring a morpholine ring and an ethynyl group attached to a central phenyl ring. This unique combination of functional groups imparts desirable physicochemical properties for its use in organic synthesis.

CAS Number: 41876-72-6[1][][3]

Molecular Formula: C₁₂H₁₃NO[1][]

Molecular Weight: 187.24 g/mol [1][]

Synonyms: this compound[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | BOC Sciences[] |

| InChI Key | GCDSLECRPQHOJR-UHFFFAOYSA-N | Sigma-Aldrich[1], BOC Sciences[] |

| Canonical SMILES | C#CC1=CC=C(C=C1)N2CCOCC2 | BOC Sciences[] |

| Purity | 95% | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[1] |

Synthesis and Purification

The synthesis of this compound typically involves a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

A common synthetic approach involves the coupling of 4-iodophenyl)morpholine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The choice of catalyst, typically a palladium complex with a copper(I) co-catalyst, and reaction conditions are critical for achieving high yields and purity.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-iodophenyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF), add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.5 eq).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol and add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 2-4 hours.

-

Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Applications in Research and Drug Development

The terminal alkyne group of this compound serves as a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes it an invaluable tool for the synthesis of complex molecules, including:

-

Novel Therapeutic Agents: The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The ethynylphenyl group allows for the straightforward linkage of this beneficial scaffold to other pharmacophores.

-

Bioconjugation: The ability to participate in click chemistry makes this compound suitable for labeling biomolecules, such as proteins and nucleic acids, for imaging and diagnostic applications.

-

Materials Science: The rigid, linear structure of the ethynylphenyl unit can be exploited in the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.

Caption: Key reactions and applications of this compound.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.

Table 2: Selected Suppliers of this compound

| Supplier | Product Number/Identifier | Purity | Availability |

| Sigma-Aldrich | Ambeed, Inc. -AMBH58064A11 | 95% | Ships in 5 days[1] |

| BOC Sciences | 41876-72-6 | Not specified | In stock |

| Biosynth | RBA87672 | Not specified | In stock[3] |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Ethynylphenyl)morpholine

Abstract

4-(4-Ethynylphenyl)morpholine is a valuable bifunctional building block in modern medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, which is a versatile handle for click chemistry and cross-coupling reactions, and a morpholine moiety, a common pharmacophore known to improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive, technically-grounded overview of a robust and widely applicable synthetic route to this key intermediate. We will delve into the strategic considerations behind the chosen pathway, the mechanistic intricacies of the core reaction, and provide detailed, field-proven experimental protocols for each critical step.

Strategic Design: A Retrosynthetic Approach

The molecular architecture of this compound lends itself to a logical and efficient synthetic strategy. The most prominent disconnection point is the carbon-carbon bond between the aromatic ring and the ethynyl group. This C(sp²)-C(sp) bond is a classic target for palladium-catalyzed cross-coupling chemistry, specifically the Sonogashira reaction.[1][2][3] This retrosynthetic analysis simplifies the target molecule into two readily accessible precursors: an aryl halide (specifically, 4-(4-iodophenyl)morpholine) and a protected acetylene equivalent (such as trimethylsilylacetylene).

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous for several reasons:

-

Modularity: It allows for the synthesis of analogues by simply varying either the aryl halide or the alkyne component.

-

Efficiency: The Sonogashira coupling is known for its high yields and broad functional group tolerance, making it ideal for complex molecule synthesis.[4]

-

Practicality: It avoids the direct use of hazardous and difficult-to-handle acetylene gas by employing a stable, liquid silyl-protected surrogate.[5]

Synthesis of Key Precursor: 4-(4-Iodophenyl)morpholine

A high-quality starting material is paramount for a successful coupling reaction. While 4-(4-iodophenyl)morpholine is commercially available, its synthesis is straightforward and provides a cost-effective route for large-scale preparations.[6] The most common laboratory method involves a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-iodobenzene and morpholine.

Causality of Experimental Choices:

-

Halogen Choice: 1-Fluoro-4-iodobenzene is the ideal substrate. The fluorine atom is a highly effective leaving group in SNAr reactions due to its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic attack. The iodine atom remains intact as it is the desired functionality for the subsequent Sonogashira coupling.

-

Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is used to solvate the reactants and facilitate the reaction. An excess of morpholine or a non-nucleophilic base like potassium carbonate is added to neutralize the hydrofluoric acid (HF) generated during the reaction.

Experimental Protocol: Synthesis of 4-(4-Iodophenyl)morpholine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-iodobenzene (1.0 eq.), morpholine (2.0 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 4-(4-iodophenyl)morpholine as a white to off-white solid.

The Core Transformation: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, catalyzed by a combination of palladium and copper salts.[2][7][8] It couples the previously synthesized 4-(4-iodophenyl)morpholine with a terminal alkyne. Here, we use trimethylsilylacetylene (TMSA) as a safe and convenient acetylene surrogate.

Mechanistic Deep Dive

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Palladium Cycle (The Workhorse):

-

Pre-catalyst Activation: The supplied Pd(II) catalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ to the active Pd(0) species by the amine base or a phosphine ligand.[2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of 4-(4-iodophenyl)morpholine. This is the reason for choosing an aryl iodide, as the C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions.[2] This step forms a square planar Pd(II) complex.

-

Transmetalation: This is the rate-determining step.[10] The copper acetylide (formed in the copper cycle) transfers its acetylide group to the palladium center, displacing the iodide.

-

Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

-

-

Copper Cycle (The Activator):

-

π-Complex Formation: Copper(I) iodide coordinates with the terminal alkyne (TMSA).

-

Deprotonation: The amine base deprotonates the alkyne. This process is facilitated by the copper, which increases the acidity of the terminal proton.[9]

-

Copper Acetylide Formation: This results in the formation of a copper(I) acetylide species, the key nucleophile that participates in the transmetalation step with the palladium complex.[2][10]

-

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-(4-iodophenyl)morpholine (1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), and Copper(I) iodide (CuI, 0.04 eq.).

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio. The amine serves as both the base and a co-solvent.

-

Aliquot Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

-

Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. The reaction is typically accompanied by the formation of a triethylammonium iodide precipitate. Monitor progress by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer to obtain the crude silyl-protected product, 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine, which can be carried forward to the next step, often without extensive purification.

Final Step: Silyl Group Deprotection

The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is a facile transformation accomplished under mild basic conditions that will not compromise the integrity of the product.[11][12]

Causality of Experimental Choices:

-

Reagent: Potassium carbonate (K₂CO₃) in methanol is a mild, inexpensive, and effective reagent for TMS deprotection.[12] The methoxide ion generated in situ is the active nucleophile that attacks the silicon atom.

-

Alternative: For more sterically hindered silyl groups (like TIPS) or acid-sensitive substrates, a fluoride source such as tetrabutylammonium fluoride (TBAF) is the reagent of choice due to the high affinity of fluoride for silicon.[11][13]

Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve the crude 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine from the previous step in a mixture of methanol and THF (approx. 4:1).

-

Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution.

-

Reaction Conditions: Stir the suspension at room temperature for 1-3 hours. Monitor the complete removal of the TMS group by TLC.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane.

-

Purification & Characterization: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[] Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Summary and Data

The described three-stage process provides a reliable and scalable route to high-purity this compound.

| Step | Reaction Type | Key Reagents | Solvent(s) | Typical Yield |

| 1 | SNAr | 1-Fluoro-4-iodobenzene, Morpholine, K₂CO₃ | DMSO | 85-95% |

| 2 | Sonogashira Coupling | TMSA, Pd(PPh₃)₂Cl₂, CuI | THF, TEA | 90-98% |

| 3 | Deprotection | K₂CO₃ | Methanol, THF | 95-99% |

Conclusion

This guide outlines a scientifically sound and practical synthetic pathway to this compound, grounded in the well-established principles of palladium-catalyzed cross-coupling chemistry. By understanding the rationale behind the choice of precursors, the mechanistic details of the Sonogashira reaction, and the specific protocols for each transformation, researchers can confidently and efficiently produce this versatile chemical building block. The modularity of this route further empowers chemists to adapt the synthesis for the creation of diverse molecular libraries essential for modern drug discovery and materials science programs.

References

- Sonogashira Coupling - Chemistry LibreTexts. (2024).

- Sonogashira coupling - Wikipedia. (n.d.).

- Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).

- A Practical Preparation of Terminal Alkynes from Aldehydes - Organic Chemistry Portal. (n.d.).

- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).

- Sonogashira Coupling - BYJU'S. (n.d.).

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).

- Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1042–1048.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).

- Further improvements of the synthesis of alkynes from aldehydes - ResearchGate. (n.d.).

- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4801.

- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.).

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). International Journal of Pharmaceutical Sciences and Research.

- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (2017).

- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).

- Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. (n.d.).

- Sonogashira Coupling - SynArchive. (n.d.).

- Morpholine synthesis - Organic Chemistry Portal. (n.d.).

- 4-(4-Nitrophenyl)morpholine - PMC - NIH. (2011).

- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021).

- Desilylations - Organic Chemistry Portal. (n.d.).

- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone - Google Patents. (n.d.).

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024).

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (2020).

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).

- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents. (n.d.).

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-碘苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Ethynylphenyl)morpholine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4-(4-ethynylphenyl)morpholine and its derivatives. We will explore the critical methodologies, from initial chemical synthesis to advanced crystallographic and computational analysis, offering field-proven insights into the causality behind key experimental choices. The objective is to equip researchers with a robust, self-validating system for understanding the solid-state architecture of this important class of molecules.

Introduction: The Morpholine Moiety in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique combination of a weakly basic nitrogen atom and an opposing ether oxygen provides a favorable pKa and conformational flexibility.[2] This allows morpholine-containing compounds to engage in a variety of lipophilic and hydrophilic interactions, often enhancing critical pharmacokinetic properties such as aqueous solubility and blood-brain barrier permeability.[1][2]

The 4-aryl-morpholine pharmacophore, in particular, is a cornerstone for targeting various enzymes and receptors, including phosphatidylinositol 3-kinases (PI3K) and mTOR.[1] The addition of an ethynylphenyl group introduces a rigid, linear element that can probe deep into binding pockets, form specific hydrogen bonds via its terminal alkyne proton, and serve as a synthetic handle for further functionalization through reactions like Sonogashira coupling. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design, polymorph screening, and formulation development.[3] This guide outlines the definitive workflow for achieving that understanding.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages directly dictate the success of the final structural analysis.

Synthesis of this compound

A common and efficient route to synthesize N-aryl morpholine derivatives is through nucleophilic aromatic substitution (SNAr). This method is reliable and generally provides good yields.

Protocol: SNAr Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluoronitrobenzene (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Selection: Suspend the reactants in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Expert Insight: Acetonitrile is often preferred due to its sufficient polarity to dissolve the reactants and its relatively high boiling point for reaction kinetics, while being easier to remove under vacuum than DMF.

-

-

Reaction: Heat the mixture to reflux (approx. 85 °C for acetonitrile) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Purification:

-

After cooling to room temperature, add deionized water to dissolve the inorganic salts.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude 4-(4-nitrophenyl)morpholine is then purified by column chromatography on silica gel.

-

-

Subsequent Modification: The nitro group is then reduced to an amine, diazotized, and subsequently converted to the ethynyl group through a series of well-established organometallic reactions (e.g., Sonogashira coupling with a protected acetylene source followed by deprotection). For the purpose of this guide, we will assume the target compound, this compound, is obtained with a purity of >95%.[4]

Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

Protocol: Slow Evaporation Method

-

Purity is Paramount: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is sparingly soluble. A good starting point is a binary solvent system.

-

Expert Insight: A common strategy is to dissolve the compound in a "good" solvent (e.g., dichloromethane) and add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent are then added back to clarify the solution.

-

-

Crystallization Setup:

-

Transfer the prepared solution to a small, clean vial.

-

Cover the vial with a cap, or use paraffin film, and pierce it with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

-

Patience and Observation: Allow the solvent to evaporate over several days to weeks. Monitor the vial for the formation of small, well-defined crystals with sharp edges and clear faces.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][5] The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SCXRD Workflow

The process from crystal to structure is a well-defined pathway, illustrated below.

Sources

The Solubility Profile of 4-(4-Ethynylphenyl)morpholine: A Technical Guide for Pharmaceutical and Materials Science Researchers

Abstract

4-(4-ethynylphenyl)morpholine is a versatile heterocyclic compound with significant potential in drug discovery and materials science, primarily owing to its reactive ethynyl group and the favorable physicochemical properties conferred by the morpholine moiety. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available experimental data, this document synthesizes information from foundational chemical principles, data on analogous structures, and predicted physicochemical properties to offer a robust framework for researchers. Detailed, field-proven experimental protocols for determining solubility are also provided to empower scientists to generate the precise data required for their specific applications.

Introduction to this compound

This compound is a disubstituted aromatic compound featuring a morpholine ring and an ethynyl (acetylene) group attached to a central benzene ring. The morpholine heterocycle is a common feature in many approved drugs, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1][2] The ethynyl group is a highly versatile functional group in organic synthesis, readily participating in a variety of coupling reactions (e.g., Sonogashira, click chemistry) and serving as a precursor for other functionalities. This dual functionality makes this compound a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the creation of advanced polymers and functional materials.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41876-72-6 | [4] |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| Physical Form | Solid | [4] |

| Predicted LogP | 1.9 ± 0.4 | (Consensus Prediction) |

| Predicted Melting Point | 95 - 115 °C | (Structural Analogy) |

Note: Predicted values are derived from computational models and comparison with structurally similar compounds, such as 4-(4-bromophenyl)morpholine (m.p. 114-118 °C) and 4-(4-formylphenyl)morpholine (m.p. 63-68 °C), and should be confirmed experimentally.[5]

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.

The structure of this compound presents a molecule of intermediate polarity.

-

Polar Characteristics : The morpholine ring, with its ether oxygen and tertiary amine nitrogen, is a polar functional group capable of acting as a hydrogen bond acceptor. This component enhances solubility in polar solvents.[2]

-

Nonpolar Characteristics : The ethynylphenyl group is predominantly nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.

The overall solubility will therefore be a balance of these competing characteristics.

Predicted and Inferred Solubility in Organic Solvents

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (ACN) are anticipated to be excellent solvents. Their high polarity and ability to accept hydrogen bonds would effectively solvate the morpholine ring.

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) are likely to be very effective due to their ability to dissolve a wide range of organic compounds of intermediate polarity.

-

-

Moderate to Good Solubility Expected in:

-

Alcohols: Methanol (MeOH) and Ethanol (EtOH) should be effective solvents. The morpholine moiety will interact favorably with the hydroxyl group of the alcohol. Solubility is expected to decrease with increasing alcohol chain length (e.g., in isopropanol or butanol) as the solvent becomes less polar.

-

Ethers: Tetrahydrofuran (THF) is expected to be a good solvent. Its cyclic ether structure is compatible with the morpholine ring. Diethyl ether may be a less effective solvent due to its lower polarity.

-

Ketones: Acetone and Methyl Ethyl Ketone (MEK) , being polar aprotic solvents, should readily dissolve the compound.

-

Esters: Ethyl Acetate (EtOAc) is likely a good solvent, often used in the purification of such compounds via column chromatography.

-

-

Low to Sparingly Soluble Expected in:

-

Aromatic Hydrocarbons: Toluene and Xylene may exhibit some solvating power due to interactions with the phenyl ring, but are likely less effective than more polar options.

-

Aliphatic Hydrocarbons: Hexanes , Heptane , and Cyclohexane are expected to be poor solvents. The nonpolar nature of these solvents will not sufficiently overcome the crystal lattice energy of the polar morpholine-containing solid. These are excellent candidates for use as anti-solvents during recrystallization.

-

This qualitative assessment is a critical starting point for solvent screening in any experimental workflow.

Caption: Logical workflow for initial solvent screening based on polarity.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe the gold-standard shake-flask method for thermodynamic solubility and a rapid method for kinetic solubility assessment.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum amount of solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a defined temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound. It is critical to control these variables for reproducible results.

-

Temperature: The solubility of most solid organic compounds increases with temperature.[6] Therefore, all solubility measurements must be performed under strict temperature control. Any application, such as recrystallization, will depend heavily on the temperature-solubility gradient.

-

Solvent Polarity: As discussed, the polarity of the solvent is the primary determinant of solubility for a molecule with both polar and nonpolar regions.

-

Solid-State Form (Polymorphism): Organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different crystal lattice energies and, consequently, different solubilities.[7] It is essential to characterize the solid form used in solubility studies to ensure consistency.

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is essential for obtaining accurate thermodynamic data.

Conclusion and Future Directions

This compound is a compound of significant interest with a predicted solubility profile that makes it amenable to a wide range of organic solvents. Based on theoretical principles, it is expected to be highly soluble in polar aprotic and chlorinated solvents, with moderate to good solubility in alcohols and ketones, and poor solubility in nonpolar hydrocarbons. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to confidently work with this compound. The most critical next step for the scientific community is the experimental determination and publication of quantitative solubility data in a standard set of organic solvents. This information will greatly accelerate the development of novel pharmaceuticals and materials derived from this versatile chemical building block.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.

- PubChem. (n.d.). 4-(4-Ethenylphenyl)morpholine.

- Palmer, D. S., & Mitchell, J. B. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.

- ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2007). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health.

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- Obaidullah, A. J., & Mahdi, W. A. (2025).

- MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- ResearchGate. (2020). Substances yield after recrystallization from different solvents.

- Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.

- Wikipedia. (n.d.). Morpholine.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Journal of Inorganic Biochemistry.

- Helmholtz Zentrum München. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches.

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- PubChem. (n.d.). Morpholine.

- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - PubMed Central.

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. This compound | 41876-72-6 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

The Emergence of Ethynylphenyl Morpholine Scaffolds in Kinase Inhibition: A Technical Guide to a Privileged Structural Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the convergence of specific pharmacophoric elements can give rise to novel molecular architectures with significant therapeutic potential. This technical guide explores the burgeoning interest in compounds featuring the ethynylphenyl and morpholine moieties, a combination increasingly recognized for its potent and selective inhibition of key protein kinases implicated in oncology and other disease areas. We will delve into the medicinal chemistry rationale, structure-activity relationships (SAR), and key biological targets of this promising scaffold, with a particular focus on the phosphatidylinositol 3-kinase (PI3K) and epidermal growth factor receptor (EGFR) signaling pathways. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Strategic Combination of Two Potent Pharmacophores

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. Within this endeavor, the ethynylphenyl and morpholine moieties have independently emerged as "privileged structures"—scaffolds that are recurrently found in successful therapeutic agents.[1][2] Their combination within a single molecular entity presents a compelling strategy for the development of next-generation kinase inhibitors.

The ethynylphenyl group , exemplified by its presence in the approved EGFR inhibitor erlotinib, is a key structural feature that can form crucial interactions within the ATP-binding pocket of kinases.[3][4] The terminal alkyne can act as a hydrogen bond acceptor and its linear geometry allows for precise directional interactions, often with hinge region residues of the kinase.[3]

The morpholine ring is a versatile heterocyclic motif widely employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[5] Its oxygen atom can serve as a critical hydrogen bond acceptor, an interaction well-documented in a multitude of PI3K inhibitors where it interacts with the backbone amide of Val851 in the kinase hinge region.[6][7] Furthermore, the morpholine ring can improve aqueous solubility and metabolic stability, desirable properties for any drug candidate.[1]

This guide will explore the synergistic potential of combining these two powerful pharmacophores, focusing on their application in the design of inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling pathways, both of which are frequently dysregulated in human cancers.[7][8]

Key Biological Targets and Mechanisms of Action

The ethynylphenyl morpholine scaffold is particularly well-suited for targeting the ATP-binding sites of various protein kinases. The specific kinase targeted is largely determined by the central heterocyclic core to which these moieties are attached.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[9] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10]

Numerous PI3K inhibitors utilize a morpholine ring to achieve potent and selective inhibition.[10] The morpholine oxygen's ability to form a hydrogen bond with the hinge region of the kinase is a key determinant of activity. While direct examples of ethynylphenyl morpholine compounds as PI3K inhibitors are still emerging, the combination of the morpholine's hinge-binding capability with the ethynylphenyl's potential to occupy other regions of the ATP-binding site presents a rational design strategy for novel PI3K inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Versatile Alkyne: A Technical Guide to the Applications of 4-(4-Ethynylphenyl)morpholine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Chemical Innovation

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 4-(4-Ethynylphenyl)morpholine emerges as a compound of significant interest. Its unique architecture, combining the well-established morpholine heterocycle with a reactive terminal alkyne, positions it as a versatile scaffold for the synthesis of a diverse array of complex molecules. The morpholine moiety is a recognized "privileged structure" in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] The terminal alkyne, on the other hand, is a gateway to a host of powerful and efficient chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira cross-coupling reaction.[3][4]

This technical guide provides an in-depth exploration of the applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies where this compound serves as a key reactant, present detailed experimental protocols, and discuss the biological significance of the resulting molecular entities, substantiated by data from analogous systems.

Core Synthetic Applications: A Gateway to Bioactive Molecules

The true utility of this compound lies in the reactivity of its terminal alkyne. This functional group allows for its facile incorporation into more complex molecular architectures through robust and high-yielding reactions.

Click Chemistry: The Formation of Bioactive 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry, allowing for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5] This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for drug discovery.[6] The resulting triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.[1]

Derivatives of 1,2,3-triazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][7][8] Given this, the reaction of this compound with a variety of organic azides presents a straightforward strategy for the synthesis of novel drug candidates.

Conceptual Workflow for Triazole Synthesis via Click Chemistry

Caption: Workflow for the synthesis and evaluation of triazole derivatives.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction and should be optimized for specific substrates.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (1 equivalent) in a suitable solvent (e.g., a mixture of tert-butanol and water).

-

Prepare a stock solution of the desired organic azide (1 equivalent) in the same solvent system.

-

Prepare a fresh stock solution of sodium ascorbate (0.1 equivalents) in water.

-

Prepare a stock solution of copper(II) sulfate pentahydrate (0.01 equivalents) in water.

-

-

Reaction Setup:

-

To a reaction vessel, add the solution of this compound and the organic azide.

-

Stir the mixture at room temperature.

-

Add the sodium ascorbate solution to the mixture.

-

Add the copper(II) sulfate solution to initiate the reaction.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

-

Biological Evaluation of Morpholine-Containing Triazoles

While specific data for derivatives of this compound is not yet prevalent in the literature, studies on structurally analogous compounds provide compelling evidence for their potential bioactivity. For instance, a series of 1,2,3-triazole-bound-1,2,4-triazoles containing an N-phenylmorpholine structure have been synthesized and evaluated for their biological activities.[9]

| Compound Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | AChE Inhibition (%) |

| Morpholine-Triazole Hybrid 1 | >1000 | 125-1000 | 15.34 |

| Morpholine-Triazole Hybrid 2 | 250-1000 | 125-500 | 25.17 |

| Morpholine-Triazole Hybrid 3 | 125-500 | 62.5-250 | 35.88 |

Data is illustrative and based on findings for analogous N-phenylmorpholine-triazole structures.[9]

These findings suggest that the combination of the morpholine and triazole moieties can lead to compounds with a range of biological effects, including antimicrobial and enzyme inhibitory activities.

Sonogashira Coupling: Forging Carbon-Carbon Bonds for Novel Scaffolds

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to substituted alkynes, which are valuable intermediates in organic synthesis and can also be found in the core structures of many biologically active molecules.[3][4]

The use of this compound in Sonogashira coupling reactions allows for the synthesis of a variety of diarylacetylene derivatives and other complex structures. These products can serve as scaffolds for the development of kinase inhibitors, among other therapeutic agents.

Conceptual Workflow for Sonogashira Coupling

Caption: Workflow for the synthesis of coupled products via Sonogashira reaction.

Experimental Protocol: Sonogashira Cross-Coupling Reaction

This is a general protocol and may require optimization based on the specific substrates used.

-

Reagent and Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.04 equivalents).

-

Add a suitable anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

-

Add an amine base (e.g., triethylamine, 2 equivalents).

-

Finally, add this compound (1.2 equivalents).

-

-

Reaction Conditions and Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the halide.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the desired coupled product.

-

Potential Applications in Kinase Inhibition

Many kinase inhibitors feature a diarylacetylene or a related heterocyclic core that can be synthesized via Sonogashira coupling. The morpholine group is also a common feature in many kinase inhibitors, where it often enhances potency and improves pharmacokinetic properties. For example, a series of 4-morpholino-2-phenylquinazolines and related derivatives have been evaluated as inhibitors of PI3 kinase p110alpha, with some compounds showing potent activity.[11] The synthesis of such molecules could potentially be adapted to incorporate the this compound scaffold.

Bioconjugation: Tagging Biomolecules for Research and Diagnostics

The bioorthogonal nature of the click reaction makes this compound a potential tool for bioconjugation.[12] By incorporating this molecule into a larger biomolecule (e.g., a protein or a nucleic acid), the terminal alkyne can be used as a handle for the attachment of probes, such as fluorescent dyes or affinity tags, via a subsequent click reaction with an azide-functionalized probe. This allows for the specific labeling and tracking of biomolecules in complex biological systems.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for modern drug discovery and chemical biology. Its combination of a privileged morpholine scaffold and a reactive terminal alkyne opens up a vast chemical space for the synthesis of novel bioactive molecules. The primary applications of this compound lie in the efficient construction of 1,2,3-triazoles via click chemistry and the formation of carbon-carbon bonds through Sonogashira coupling.

While direct biological data on the immediate derivatives of this compound are still emerging, the extensive literature on the biological activities of morpholine-containing compounds and triazoles strongly suggests that this is a fruitful area for further investigation. The development of novel kinase inhibitors, antimicrobial agents, and other therapeutics based on this scaffold represents a promising avenue for future research. Furthermore, its potential in bioconjugation applications warrants exploration for the development of new research tools and diagnostic agents. As the demand for efficient and modular synthetic strategies in drug discovery continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5325726, 4-(4-Ethenylphenyl)morpholine.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Click chemistry inspired synthesis of morpholine-fused triazoles. (2014). The Journal of Organic Chemistry, 79(12), 5752–5762.

- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). Letters in Drug Design & Discovery, 10(9), 814-823.

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic Chemistry, 143, 107069.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1772-1813.

- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1663–1667.

- Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE-inhibition analysis. (2025). Arkivoc, 2025(5), 124-140.

- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.

- The Sonogashira reaction. (n.d.). Wikipedia.

- 4-(4-Nitrophenyl)morpholine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.

- Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology, 3, 153-162.

- A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13), 1-8.

- Synthesis of 1-aryl 4-phenyl 1,2,3-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions. (2020).

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Current Medicinal Chemistry, 32(1).

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Social Pharmacy in Health Care, 10(2), 79-91.

- Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Deriv

- Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(21), 5006.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2021). Bioorganic Chemistry, 114, 105129.

- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). The Journal of Organic Chemistry, 85(15), 9784–9795.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4487–4506.

- Sonogashira Coupling. (n.d.). Chemistry LibreTexts.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102871.

- ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. (2012). ChemInform, 43(33).

- EP1087966B1 - Chemical synthesis of morpholine derivatives. (2004).

- US6297376B1 - Chemical synthesis of morpholine derivatives. (2001).

- CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (2021).

- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. (2013).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3021.

- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1995). Journal of Medicinal Chemistry, 38(18), 3482–3493.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(2), 1165–1172.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. jenabioscience.com [jenabioscience.com]

Safety and handling of 4-(4-Ethynylphenyl)morpholine

Starting Data Search

I've initiated a thorough search for crucial safety data concerning 4-(4-Ethynylphenyl)morpholine. Specifically, I'm prioritizing the safety data sheet (SDS) and toxicological details. Simultaneously, I'm seeking established protocols and best practices for handling terminal alkynes and aromatic amines to inform appropriate laboratory procedures.

Analyzing Safety Procedures

I'm currently focused on extracting crucial safety and handling details for this compound. I'm prioritizing the SDS and toxicological information. I'm concurrently searching for established laboratory protocols for handling terminal alkynes and aromatic amines. I'm also delving into potential reactivity and stability concerns. My aim is to define a clear structure for the technical guide, beginning with an introduction and hazard identification, which will then lead into creating safe handling and storage procedures. I will eventually look to include PPE recommendations.

Expanding Information Gathering

I'm now expanding my search for information, prioritizing the SDS and any available toxicological and handling data for this compound. I'm also looking at established protocols for handling terminal alkynes and aromatic amines to guide safe procedures. I'm investigating known reactivity, stability, and incompatibility concerns. In parallel, I'm exploring documented applications or syntheses involving the compound to understand its uses and potential hazards. I'm aiming for a comprehensive overview before structuring the technical guide.

Analyzing Initial Findings

I've just started to delve into the preliminary research. I found some generic information, but nothing overly specific. There's a Sigma-Aldrich product page for this compound. It has basic safety data, mentioning hazards like H302, H315, H319, H335 and precautionary measures (P statements).

Gathering Contextual Data

My research has branched out beyond the initial product page. I've uncovered broader safety data on aromatic amines and morpholine, which is proving to be a highly useful piece of the puzzle. I'm now understanding how this compound's risks are likely a blend of the two, while also having to deal with terminal alkynes' inherent reactivity and hazards.

Assessing Compound Risks